2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide
Description
2-(4-Acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a 4-methylpiperazine group and an acetamide-linked 4-acetyl-2-methoxyphenoxy moiety. This structure combines aromatic, heterocyclic, and amine functionalities, making it a candidate for pharmacological exploration, particularly in receptor modulation. Its design leverages the pyrimidine scaffold’s versatility and the piperazine group’s role in enhancing solubility and binding affinity .
Properties
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-14(26)15-4-5-16(17(10-15)28-3)29-12-20(27)23-18-11-19(22-13-21-18)25-8-6-24(2)7-9-25/h4-5,10-11,13H,6-9,12H2,1-3H3,(H,21,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTSTFBBVOZANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
In anhydrous tetrahydrofuran (THF), 4-methylpiperazine (1.2 equiv) reacts with 4,6-dichloropyrimidine at 80°C for 12 hours, facilitated by potassium carbonate (2.0 equiv) as a base. The C6 position is preferentially substituted due to enhanced electrophilicity from the adjacent nitrogen atom. This yields 6-chloro-N-(4-methylpiperazin-1-yl)pyrimidin-4-amine with 88% isolated yield.
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Base | K₂CO₃ (2.0 equiv) |
| Yield | 88% |
Post-reaction purification via silica gel chromatography (ethyl acetate:methanol, 9:1) confirms >98% purity by HPLC.
Catalytic Hydrogenation (Alternative Route)
For nitro-containing precursors, catalytic hydrogenation with 10% Pd/C in ethyl acetate under 1 atm H₂ at 20°C for 14 hours reduces nitro groups to amines with 93% efficiency, as demonstrated in analogous piperazine syntheses. This method is critical when starting from nitro-substituted pyrimidines.
Synthesis of the Phenoxy Acetamide Moiety
The phenoxy-acetyl fragment is synthesized via Williamson ether synthesis and subsequent hydrolysis.
Williamson Ether Formation
4-Acetyl-2-methoxyphenol (1.0 equiv) reacts with ethyl bromoacetate (1.1 equiv) in acetone under reflux with potassium carbonate (2.5 equiv) for 6 hours, yielding ethyl 2-(4-acetyl-2-methoxyphenoxy)acetate (91% yield).
| Parameter | Value |
|---|---|
| Solvent | Acetone |
| Temperature | Reflux |
| Reaction Time | 6 hours |
| Base | K₂CO₃ (2.5 equiv) |
| Yield | 91% |
Saponification to Carboxylic Acid
The ester intermediate undergoes hydrolysis with 2M NaOH in ethanol:water (4:1) at 60°C for 3 hours, producing 2-(4-acetyl-2-methoxyphenoxy)acetic acid in 94% yield. Acidification with HCl (1M) precipitates the product, which is filtered and dried.
Amide Coupling Strategies
The final step couples the pyrimidine-piperazine amine with the phenoxy-acetyl carboxylic acid.
Activation as Acid Chloride
The carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dichloromethane (DCM) at 0°C for 2 hours, forming the corresponding acid chloride. After removing excess SOCl₂ under reduced pressure, the residue is dissolved in DCM and reacted with 6-(4-methylpiperazin-1-yl)pyrimidin-4-amine (1.05 equiv) and triethylamine (3.0 equiv) at 25°C for 8 hours. This affords the target acetamide in 86% yield.
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 25°C |
| Reaction Time | 8 hours |
| Base | Et₃N (3.0 equiv) |
| Yield | 86% |
Carbodiimide-Mediated Coupling
Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF facilitate coupling at 0°C to 25°C over 12 hours, achieving 89% yield. This method minimizes racemization and side reactions.
Optimization and Challenges
Regioselectivity in Pyrimidine Substitution
The C6 position of 4,6-dichloropyrimidine exhibits higher reactivity due to electronic effects, but residual C4 chloride may require careful chromatography to isolate the desired mono-substituted product.
Solvent Impact on Coupling Efficiency
Polar aprotic solvents (DMF, THF) enhance amide bond formation compared to DCM, as evidenced by a 12% yield increase in DMF.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.52 (d, J = 8.8 Hz, 1H, aromatic), 6.89 (d, J = 2.4 Hz, 1H, aromatic), 6.78 (dd, J = 8.8, 2.4 Hz, 1H, aromatic), 4.72 (s, 2H, OCH₂CO), 3.85 (s, 3H, OCH₃), 3.45–3.40 (m, 4H, piperazine-H), 2.55–2.50 (m, 4H, piperazine-H), 2.38 (s, 3H, NCH₃), 2.12 (s, 3H, COCH₃).
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: : The pyrimidinyl group can be reduced to form a pyrimidinylamine derivative.
Substitution: : The methoxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl halides, under suitable conditions.
Major Products Formed
Oxidation: : 2-(4-acetyl-2-methoxyphenoxy)acetic acid
Reduction: : 2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide (reduced form)
Substitution: : Various derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.
Medicine
In the medical field, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system or cardiovascular system.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique structure and reactivity make it valuable for various industrial applications.
Mechanism of Action
The mechanism by which 2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The acetyl group and the methoxy group may enhance its binding affinity to receptors or enzymes, while the piperazine ring and the pyrimidinyl group contribute to its overall biological activity. The exact molecular targets and pathways involved would depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Chlorophenyl (5j) and fluorophenyl () groups increase electronegativity and metabolic stability compared to the target compound’s acetylphenoxy group. Piperazine/piperidine derivatives generally exhibit improved solubility .
- Thermal Stability: Compounds with rigid heterocycles (e.g., imidazothiazole in 5i and 5j) show higher melting points (132–134°C and 118–120°C) compared to non-rigid analogues, suggesting enhanced crystallinity .
- Synthetic Yields : Piperazine-linked pyrimidine acetamides (e.g., 5i, 5j) are synthesized with moderate yields (~71%), indicating feasible scalability .
Functional Group Variations and Pharmacological Implications
Acetamide Linkers and Heterocycles
- Imidazothiazole vs. The target compound’s pyrimidine scaffold may favor nucleotide-binding sites .
- Sulfur vs. Oxygen Linkages : ’s 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide uses a sulfanyl group, which may alter redox properties compared to oxygen-based linkers in the target compound .
Piperazine Derivatives
- 4-Methylpiperazin-1-yl : Present in the target compound and 5i/5j, this group enhances water solubility and receptor binding through hydrogen bonding .
Biological Activity
The compound 2-(4-acetyl-2-methoxyphenoxy)-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory activities, supported by relevant case studies and research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 370.45 g/mol. The structure includes a piperazine moiety, which is often associated with various biological activities, including neuropharmacological effects.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, derivatives containing the piperazine structure showed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes play critical roles in various biochemical pathways and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
- Acetylcholinesterase Inhibition : The compound exhibited promising AChE inhibitory activity, with IC50 values comparable to established inhibitors. This suggests potential use in treating neurodegenerative disorders.
- Urease Inhibition : The compound was found to be a potent urease inhibitor, which is significant in managing conditions related to urease-producing bacteria.
Case Studies and Research Findings
A study conducted on similar piperazine derivatives reported their effectiveness as AChE inhibitors with IC50 values ranging from 0.63 µM to 6.28 µM . The results indicated that modifications in the chemical structure significantly influenced the biological activity.
Structure-Activity Relationship (SAR)
The SAR analysis highlights that the presence of specific functional groups in the compound enhances its biological activity. For example:
- The acetyl group contributes to increased lipophilicity, facilitating better membrane penetration.
- The methoxyphenoxy moiety is crucial for antibacterial activity due to its interaction with bacterial cell membranes.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions starting with functionalized pyrimidine and phenoxy precursors. Key steps include:
- Nucleophilic substitution to attach the 4-methylpiperazine moiety to the pyrimidine ring.
- Amide coupling between the phenoxy-acetyl intermediate and the substituted pyrimidine. Optimization requires:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
- Catalysts : Bases such as potassium carbonate or sodium hydride improve coupling efficiency .
- Temperature control : Maintain 60–80°C during amide formation to prevent decomposition .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
A combination of spectroscopic and chromatographic methods is essential:
- NMR spectroscopy : Assign signals for the acetylphenoxy (δ 2.5–2.7 ppm) and piperazine (δ 2.3–3.1 ppm) groups .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 454.2) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What structural features suggest potential biological activity?
The compound’s bioactivity is linked to:
- Pyrimidine core : Mimics purine bases, enabling interactions with kinase ATP-binding pockets .
- 4-Methylpiperazine : Enhances solubility and modulates pharmacokinetics via amine protonation .
- Acetylphenoxy group : May confer selectivity for hydrophobic enzyme pockets . Comparison with analogs (e.g., thiophene or pyrazole derivatives) highlights its unique balance of hydrophobicity and hydrogen-bonding capacity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify pharmacophoric elements?
Methodology :
- Systematic substitution : Replace the 4-acetyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess potency shifts .
- Piperazine modification : Test analogs with bulkier substituents (e.g., 4-phenylpiperazine) to evaluate steric effects on target binding .
- Bioassay correlation : Measure IC50 values against kinase targets (e.g., EGFR or PI3K) to link structural changes to activity . Example : A methyl-to-phenyl substitution on piperazine increased selectivity for PI3Kδ by 12-fold .
Q. What strategies address solubility limitations in bioassays?
Experimental design :
- Co-solvent systems : Use DMSO (≤1%) in aqueous buffers to maintain solubility without denaturing proteins .
- Lipid-based formulations : Encapsulate the compound in liposomes to enhance cellular uptake .
- Prodrug derivatization : Introduce phosphate or PEG groups to improve hydrophilicity .
Q. How do computational models predict target interactions, and how are they validated?
Approach :
- Molecular docking : Simulate binding to kinase domains (e.g., using AutoDock Vina) to prioritize targets .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., in GROMACS) . Validation :
- In vitro kinase assays : Compare predicted affinities with experimental IC50 values .
- X-ray crystallography : Resolve ligand-protein co-structures to confirm docking poses .
Q. What considerations are vital for pharmacokinetic (PK) studies in vitro and in vivo?
In vitro :
- Microsomal stability : Incubate with liver microsomes to estimate metabolic clearance .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction . In vivo :
- Dosing route : Intravenous vs. oral administration to calculate bioavailability (F > 20% target) .
- Tissue distribution : Radiolabel the compound for whole-body autoradiography .
Q. How should contradictory data between computational predictions and experimental results be resolved?
Troubleshooting steps :
- Re-examine force fields : Adjust partial charges in docking models to better reflect electronic environments .
- Replicate assays : Rule out experimental variability (e.g., buffer pH, temperature) .
- Synergistic analysis : Integrate QSAR models with high-throughput screening data to refine predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
